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Compound Name: C.I. Disperse orange 33

Cat. No.: B15557362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomeric forms of the

molecular formula C19H21N5O2, with a primary focus on the well-characterized compound

Pirenzepine. This document delves into their chemical structures, physicochemical properties,

synthesis methodologies, spectral data, and pharmacological activities. Detailed experimental

protocols and signaling pathway diagrams are provided to support research and development

efforts in medicinal chemistry and pharmacology.

Introduction to C19H21N5O2 Isomers
The molecular formula C19H21N5O2 encompasses at least two known isomeric compounds

with distinct pharmacological profiles. The most prominent isomer is Pirenzepine, a selective

M1 muscarinic acetylcholine receptor antagonist. Another identified isomer is CP-135807, a

potent and selective 5-HT1D serotonin receptor agonist. This guide will primarily focus on

Pirenzepine due to the extensive availability of technical data, with a summary of the current

knowledge on CP-135807.

Pirenzepine: A Selective M1 Muscarinic Antagonist
Pirenzepine is a tricyclic pyridobenzodiazepine that has been used clinically as an anti-ulcer

agent.[1][2] Its therapeutic effect stems from its ability to selectively block M1 muscarinic

receptors in the gastric mucosa, leading to a reduction in gastric acid secretion with fewer of

the typical side effects associated with non-selective anticholinergic drugs.[1][2]
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Chemical Structure and Physicochemical Properties
IUPAC Name: 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-

one[2]

Chemical Structure:

Caption: Chemical structure of Pirenzepine.

Physicochemical Data:

Property Value Reference(s)

Molecular Formula C19H21N5O2 [1][2]

Molecular Weight 351.41 g/mol [4][5]

Appearance White solid [1]

Melting Point ~243 °C (decomposes)

Water Solubility 0.682 g/L [1]

logP 0.6 [1]

pKa 7.9 (predicted)

Synthesis of Pirenzepine
The synthesis of Pirenzepine is a multi-step process. A common route involves the initial

synthesis of the tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, followed

by chloroacetylation and subsequent reaction with N-methylpiperazine.[6]

Experimental Protocol: Synthesis of Pirenzepine

Step 1: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

A detailed, multi-step synthesis for this intermediate has been described, often starting from

simpler precursors like 2-aminonicotinic acid and 2-nitroaniline, which undergo a series of

reactions including amidation, reduction, and cyclization. For the purpose of this guide, we will

start from the commercially available intermediate.
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Step 2: Synthesis of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-

one[1][7]

Reactants:

5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

Chloroacetyl chloride

Anhydrous pyridine

Anhydrous benzene (or a suitable alternative solvent like toluene)

Procedure:

Dissolve 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in

anhydrous benzene.

Add anhydrous pyridine (1.1 equivalents) to the solution.

Cool the mixture in an ice bath.

Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise

with stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove pyridine hydrochloride.

Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally

with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 11-

(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

Step 3: Synthesis of Pirenzepine

Reactants:

11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

N-methylpiperazine

Anhydrous benzene (or a suitable alternative solvent like toluene)

Procedure:

Dissolve 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1

equivalent) in anhydrous benzene.

Add N-methylpiperazine (2.5 equivalents) to the solution.

Reflux the reaction mixture for 12-18 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and filter to remove N-methylpiperazine

hydrochloride.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure.

The crude Pirenzepine can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).
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Synthesis of Pirenzepine

5,11-dihydro-6H-pyrido
[2,3-b][1,4]benzodiazepin-6-one

11-(chloroacetyl)-5,11-dihydro-6H-pyrido
[2,3-b][1,4]benzodiazepin-6-one

 Chloroacetyl chloride,
Pyridine Pirenzepine N-methylpiperazine 

Click to download full resolution via product page

Caption: Synthetic workflow for Pirenzepine.

Spectral Data
Infrared (IR) Spectroscopy:

A published IR spectrum of Pirenzepine dihydrochloride shows characteristic absorption bands.

Wavenumber (cm⁻¹) Assignment

3400-3200 N-H stretching (amide)

3050-3000 C-H stretching (aromatic)

2950-2800 C-H stretching (aliphatic)

1680 C=O stretching (amide)

1640 C=O stretching (lactam)

1600, 1480 C=C stretching (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While detailed peak assignments are not readily available in the public domain, predicted 1H

and 13C NMR spectra can be found in chemical databases. Experimental determination would

be required for definitive structural confirmation.

Mass Spectrometry (MS):

The mass spectrum of Pirenzepine would be expected to show a molecular ion peak (M+) at

m/z 351. Key fragmentation patterns would likely involve cleavage of the piperazine ring and
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the acetyl linker.

Pharmacological Profile
Mechanism of Action:

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] In the

stomach, M1 receptors are located on enterochromaffin-like (ECL) cells. Acetylcholine released

from vagal nerve endings stimulates these M1 receptors, leading to histamine release from

ECL cells. Histamine then acts on H2 receptors on parietal cells to stimulate gastric acid

secretion. By blocking the M1 receptors on ECL cells, Pirenzepine effectively reduces

histamine release and, consequently, gastric acid production.[1] This selectivity for M1

receptors over other muscarinic receptor subtypes (M2, M3, M4, M5) results in a lower

incidence of common anticholinergic side effects such as dry mouth, blurred vision, and

tachycardia.[1]

Pirenzepine Mechanism of Action

Acetylcholine

M1 Receptor (ECL Cell) stimulates Histamine Release leads to H2 Receptor (Parietal Cell) stimulates Gastric Acid Secretion leads to 

Pirenzepine  blocks 

Click to download full resolution via product page

Caption: Signaling pathway of Pirenzepine's action.

Pharmacokinetics:

The pharmacokinetic properties of Pirenzepine have been studied in humans.
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Parameter Value Reference(s)

Bioavailability (oral) 20-30%

Protein Binding ~12%

Half-life (t1/2) 10-12 hours [8]

Time to Peak Plasma

Concentration (Tmax)
2-3 hours [8]

Excretion
Primarily unchanged in urine

and feces

Experimental Protocols: Radioligand Binding Assay
A radioligand binding assay using [3H]-pirenzepine is a standard method to characterize the

binding of ligands to M1 muscarinic receptors.

Experimental Protocol: [3H]-Pirenzepine Radioligand Binding Assay

Materials:

Cell membranes expressing M1 muscarinic receptors (e.g., from CHO-K1 cells)

[3H]-Pirenzepine (specific activity ~70-90 Ci/mmol)

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

Non-specific binding control: Atropine (1 µM)

Test compounds (unlabeled ligands) at various concentrations

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Scintillation counter

Procedure:
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Membrane Preparation: Homogenize cells expressing M1 receptors in ice-cold assay

buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and

debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

Resuspend the membrane pellet in fresh assay buffer. Determine the protein

concentration using a standard method (e.g., Bradford assay).

Binding Assay:

In a 96-well plate, add the following to each well in triplicate:

50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or

test compound at various concentrations.

50 µL of [3H]-Pirenzepine at a final concentration near its Kd (e.g., 1-5 nM).

100 µL of the membrane preparation (containing 20-50 µg of protein).

The final assay volume is 200 µL.

Incubation: Incubate the plate at room temperature (25 °C) for 60-90 minutes to reach

equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in

assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay

buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and

count the radioactivity in a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

For saturation binding experiments, plot specific binding versus the concentration of

[3H]-Pirenzepine to determine the Kd (dissociation constant) and Bmax (maximum

number of binding sites).
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For competition binding experiments, plot the percentage of specific binding versus the

log concentration of the test compound to determine the IC50 (concentration that

inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-

Pirenzepine and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Prepare M1 Receptor
Membranes

Incubate with [3H]-Pirenzepine
and Test Compound

Filter to Separate
Bound and Free Ligand

Measure Radioactivity
of Bound Ligand

Analyze Data (Kd, Bmax, Ki)

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

CP-135807: A Selective 5-HT1D Serotonin Receptor
Agonist
CP-135807 is another isomer of C19H21N5O2, identified as a potent and selective agonist for

the 5-HT1D subtype of serotonin receptors.[7][9] It is primarily used as a research tool to study
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the physiological roles of the 5-HT1D receptor.

Chemical Structure and Physicochemical Properties
IUPAC Name: 3-([(2R)-1-methylpyrrolidin-2-yl]methyl)-N-(3-nitropyridin-2-yl)-1H-indol-5-

amine[7]

Chemical Structure:

Caption: Chemical structure of CP-135807.

Physicochemical Data:

Property Value Reference(s)

Molecular Formula C19H21N5O2 [7]

Molecular Weight 351.41 g/mol [7]

Appearance Solid

Solubility Soluble in DMSO

Synthesis and Pharmacological Data
Detailed, publicly available protocols for the synthesis of CP-135807 are scarce. Its primary

utility lies in its high affinity and selectivity for the 5-HT1D receptor, making it a valuable tool in

neuroscience research to probe the functions of this receptor in various physiological and

pathological processes.

Conclusion
The molecular formula C19H21N5O2 represents at least two structurally and pharmacologically

distinct isomers. Pirenzepine, a selective M1 muscarinic antagonist, has been well-

characterized and utilized clinically. In contrast, CP-135807 is a selective 5-HT1D receptor

agonist primarily employed as a research chemical. This guide provides a comprehensive

technical overview of Pirenzepine, including its synthesis, properties, and relevant experimental

protocols, to aid researchers and drug development professionals in their endeavors. Further
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investigation is required to fully elucidate the properties and potential applications of other

isomers of C19H21N5O2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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